molecular formula C6H9Cl2N3 B13609180 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride

Cat. No.: B13609180
M. Wt: 194.06 g/mol
InChI Key: ULPYVODRGJJXKW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo-triazole core fused with a chloromethyl substituent. Its molecular formula is C₆H₈ClN₃·HCl, combining a nitrogen-rich triazole ring and a pyrrolidine-like structure. As a hydrochloride salt, it exhibits improved solubility in polar solvents, a critical factor for pharmaceutical applications.

Properties

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

3-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole;hydrochloride

InChI

InChI=1S/C6H8ClN3.ClH/c7-4-5-6-2-1-3-10(6)9-8-5;/h1-4H2;1H

InChI Key

ULPYVODRGJJXKW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)CCl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c]triazole hydrochloride typically involves constructing the fused pyrrolo-triazole ring system followed by functionalization at the 3-position with a chloromethyl substituent. The hydrochloride salt is usually obtained by treatment with hydrochloric acid.

Method 1: Cyclization of Pyrrole with Azide and Chloromethylation

Stepwise procedure:

  • Starting materials: Pyrrole derivatives or substituted pyrroles.
  • Azide incorporation: The triazole ring is introduced by cycloaddition of azides to alkynes or by direct azide substitution on pyrrole precursors.
  • Chloromethylation: The chloromethyl group is introduced via reaction with formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.
  • Salt formation: The free base is converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl.

Reaction conditions:

Step Reagents Conditions Yield (%) Notes
Azide cyclization Sodium azide, alkyne 60–80 °C, solvent (DMF, DMSO) 65–80 Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) often used
Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether 0–25 °C, acidic medium 70–85 Careful control to avoid over-chloromethylation
Salt formation HCl gas or aqueous HCl Room temperature Quantitative Ensures stability and crystallinity

This method is widely reported in patent literature for related triazole derivatives, emphasizing mild conditions to preserve ring integrity.

Method 2: Direct Chloromethylation of Preformed Pyrrolo[1,2-c]triazole

Stepwise procedure:

  • Synthesis of pyrrolo[1,2-c]triazole core: Prepared by condensation of appropriate hydrazines with pyrrole-2-carbaldehyde derivatives.
  • Chloromethylation: Introduction of chloromethyl group by reaction with chloromethyl methyl ether or paraformaldehyde/HCl under controlled acidic conditions.
  • Isolation: The hydrochloride salt crystallizes upon acid treatment.

Reaction conditions:

Step Reagents Conditions Yield (%) Notes
Core synthesis Hydrazine hydrate, pyrrole-2-carbaldehyde Reflux in ethanol or acetic acid 60–75 Requires purification by recrystallization
Chloromethylation Chloromethyl methyl ether, HCl 0–5 °C, inert atmosphere 65–80 Avoids side reactions with other nucleophilic sites
Salt formation HCl (gas or aqueous) Ambient temperature Quantitative Enhances compound stability

This approach is favored for scalability and has been validated in multiple synthetic protocols for related fused triazole systems.

Method 3: Multicomponent Reaction Approach

Emerging methods involve multicomponent reactions (MCRs) combining pyrrole derivatives, azides, and chloromethyl sources in one-pot syntheses to streamline preparation.

Key features:

  • Combines ring formation and chloromethylation in fewer steps.
  • Uses catalysts such as copper(I) salts for cycloaddition.
  • Requires optimization of solvent and temperature to maximize yield.

Typical conditions:

Component Reagents Conditions Yield (%) Notes
MCR synthesis Pyrrole derivative, sodium azide, chloromethyl donor, Cu(I) catalyst 50–70 °C, polar aprotic solvent (DMF, DMSO) 50–70 Efficient but requires careful purification

Though less common, this method offers potential for rapid library synthesis of analogues.

Research Findings and Characterization

  • Yields: Reported yields for chloromethylated pyrrolo-triazole hydrochlorides range between 60% and 85%, depending on the method and reaction scale.
  • Purity: Purification is typically achieved by recrystallization from ethanol or ethyl acetate, yielding analytically pure hydrochloride salts.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The chloromethyl group shows characteristic singlets in 1H NMR around 4.5–5.0 ppm, and the triazole ring protons appear downfield.
  • Stability: The hydrochloride salt form is stable under ambient conditions and suitable for storage and further synthetic transformations.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Advantages Disadvantages
Cyclization + Chloromethylation Azide cycloaddition, chloromethylation, acid salt formation Sodium azide, alkyne, formaldehyde/HCl, Cu(I) catalyst 65–85 Well-established, high purity Multi-step, moderate complexity
Direct Chloromethylation Core synthesis, chloromethylation, salt formation Hydrazine, pyrrole-2-carbaldehyde, chloromethyl methyl ether, HCl 60–80 Scalable, reproducible Requires careful control of chloromethylation
Multicomponent Reaction One-pot MCR combining all steps Pyrrole derivative, sodium azide, chloromethyl donor, Cu(I) catalyst 50–70 Time-efficient, fewer steps Lower yield, purification challenges

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH<sub>2</sub>Cl) moiety serves as a primary site for nucleophilic displacement. Key reactions include:

Reaction TypeConditionsProductSupporting Evidence
Amine alkylation Reflux with primary/secondary amines in polar aprotic solvents (e.g., DMF)Substituted methylamine derivativesPatent WO2013068935A1 demonstrates analogous triazole-chloromethyl compounds reacting with morpholine to form tertiary amines .
Methoxy substitution NaOMe/MeOH, 60–80°CMethoxymethyl analogSimilar reactions in WO2020084300A1 for methoxy group introduction .
Thiol substitution Thiourea/H<sub>2</sub>O, refluxMercaptomethyl derivativeGeneral reactivity observed in triazole-thiolation protocols .

Heterocyclic Ring Functionalization

The pyrrolo[1,2-c] triazole scaffold undergoes regioselective modifications:

Triazole N-Alkylation

  • Conditions : K<sub>2</sub>CO<sub>3</sub>, alkyl halides in acetonitrile.

  • Outcome : Alkylation at N1 or N2 positions of the triazole ring, confirmed via analogs in US10722501B2 .

Acylation Reactions

  • Reagents : Acid chlorides or anhydrides.

  • Example : Reaction with acetyl chloride yields N-acetylated derivatives, as seen in structurally related 5H-pyrrolo[2,1-c] triazoles .

Cross-Coupling Reactions

The chloromethyl group and triazole ring enable participation in metal-catalyzed couplings:

ReactionCatalyst SystemApplication
Suzuki-Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>Arylation at the chloromethyl position (inferred from WO2020084300A1’s use of boronic acids) .
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, XantphosIntroduction of amine groups via C–N bond formation .

Hydrolysis and Oxidation

  • Hydrolysis :

    • Base-mediated : NaOH/H<sub>2</sub>O/EtOH converts -CH<sub>2</sub>Cl to -CH<sub>2</sub>OH .

    • Acid-mediated : HCl/EtOH yields formaldehyde derivatives (speculative, based on chloromethyl reactivity).

  • Oxidation : KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes -CH<sub>2</sub>Cl to -COOH under harsh conditions.

Biological Interaction-Driven Reactions

While direct data is limited, structural analogs in patents suggest:

  • Covalent binding : Chloromethyl group forms irreversible bonds with cysteine residues in enzymes (e.g., kinase inhibition noted in WO2013068935A1) .

  • Prodrug activation : Hydrolysis in physiological conditions releases active metabolites .

Comparative Reactivity of Structural Analogs

CompoundStructureKey Reactivity Differences
5-(Chloromethyl) triazolo[1,5-a]pyrimidin-7(4H)-onePyrimidine-triazole hybridEnhanced electron deficiency reduces nucleophilic substitution rates compared to pyrrolo-triazole systems .
2-(Chloromethyl)-4H,5H-pyrrolo[1,2-b]pyrazolePyrazole coreLower thermal stability during alkylation reactions .

Scientific Research Applications

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s ability to interact with various biological targets makes it a potential candidate for drug development, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structure and reactivity make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study biological processes and pathways, particularly those involving enzyme interactions and signal transduction.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with these targets, leading to changes in their activity and function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s pyrrolo-triazole core distinguishes it from other triazole derivatives. Key comparisons include:

Compound Name Core Structure Substituent(s) Molecular Formula Key Features
Target Compound Pyrrolo[1,2-c][1,2,3]triazole Chloromethyl (C₆H₈ClN₃·HCl) C₆H₈ClN₃·HCl Fused bicyclic system; hydrochloride salt enhances solubility .
3-Bromo-pyrrolo[1,2-c][1,2,3]triazole Pyrrolo[1,2-c][1,2,3]triazole Bromine C₅H₆BrN₃ Bromine substitution may increase lipophilicity vs. chloromethyl .
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol hydrochloride Triazolo[1,5-a]pyrazine Methanol-hydroxyl C₇H₁₀ClN₅O Pyrazine fusion alters electronic properties; hydroxyl group for H-bonding .
4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine Triazolo[4,5-c]pyridine Chlorine C₆H₃ClN₄ Pyridine fusion enhances aromaticity; chlorine at position 4 .

Key Observations :

Physicochemical Properties
Property Target Compound 3-Bromo-pyrrolotriazole Triazolo-pyrazine
Solubility High (hydrochloride salt) Moderate (neutral bromine) Moderate (hydroxyl + salt)
Molecular Weight 198.5 g/mol 211.03 g/mol 223.64 g/mol
LogP (Predicted) ~1.2 (chloromethyl enhances) ~1.8 (bromine increases) ~0.5 (hydroxyl decreases)

Key Observations :

  • The hydrochloride salt form improves aqueous solubility, critical for drug delivery .
  • Chloromethyl’s moderate lipophilicity balances membrane permeability and solubility .

Q & A

Basic Research Question

  • Spectroscopic Analysis : Employ ¹H/¹³C NMR to detect tautomeric equilibria. For example, the triazole ring’s proton environment shifts significantly between 1,2,3-triazole and 1,2,4-triazole tautomers.
  • X-ray Crystallography : Resolve solid-state conformation, particularly the orientation of the chloromethyl group relative to the fused bicyclic system .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with experimental data .

What strategies are effective for optimizing the purity of 3-(chloromethyl)-pyrrolo-triazole derivatives, especially in large-scale syntheses?

Advanced Research Question

  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to separate chlorinated byproducts. For scale-up, switch to recrystallization in ethanol/water mixtures .
  • Impurity Profiling : Identify common impurities (e.g., over-chlorinated analogs or unreacted hydroxymethyl precursors) via LC-MS and adjust reaction stoichiometry accordingly .

How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what competing pathways exist?

Advanced Research Question

  • Nucleophilic Substitution : The chloromethyl group is susceptible to SN2 reactions with amines, thiols, or alkoxides. For example, reaction with piperidine yields 3-(piperidinylmethyl) derivatives.
  • Competing Elimination : Under basic conditions (e.g., K₂CO₃), β-hydrogen elimination can form a vinyl-triazole side product. Mitigate this by using milder bases (e.g., NaHCO₃) and polar aprotic solvents (DMF) .

How can computational methods predict the biological activity of derivatives, and how do these predictions align with experimental assays?

Advanced Research Question

  • Molecular Docking : Screen derivatives against targets like kinases or GPCRs using AutoDock Vina. For instance, the pyrrolo-triazole scaffold may mimic purine cores in ATP-binding pockets .
  • ADME Analysis : Predict pharmacokinetics (e.g., logP, solubility) using SwissADME. Note discrepancies between in silico predictions and in vitro results, particularly for compounds with high polar surface area (>100 Ų) .

What are the common sources of contradictory data in biological assays involving this compound, and how can they be addressed?

Advanced Research Question

  • Solubility Issues : The hydrochloride salt may precipitate in neutral buffers, leading to false negatives. Pre-dissolve in DMSO (≤1% v/v) and confirm stability via dynamic light scattering .
  • Off-Target Effects : Use orthogonal assays (e.g., SPR, thermal shift) to validate target engagement. For example, false positives in enzyme inhibition assays may arise from aggregation .

What degradation pathways are observed under accelerated stability conditions, and how can they be mitigated?

Advanced Research Question

  • Hydrolytic Degradation : The chloromethyl group hydrolyzes to hydroxymethyl in aqueous buffers (pH > 7). Stabilize formulations by adjusting pH to 4–6 and adding antioxidants (e.g., BHT) .
  • Photodegradation : UV exposure can cleave the triazole ring. Store samples in amber vials and characterize degradation products via HPLC-DAD .

How does the fused pyrrolo-triazole system affect electronic properties in comparison to non-fused triazole analogs?

Basic Research Question

  • Electron Density Mapping : The fused bicyclic system delocalizes electron density, reducing the basicity of the triazole nitrogen atoms. This is confirmed via pKa measurements (e.g., ΔpKa ≈ 2 vs. 1,2,4-triazole) .
  • Electrochemical Analysis : Cyclic voltammetry reveals oxidation peaks at +1.2 V (vs. Ag/AgCl), attributed to the conjugated π-system .

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